molecular formula C6H6F2O2 B1435594 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one CAS No. 1849241-58-2

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Cat. No. B1435594
CAS RN: 1849241-58-2
M. Wt: 148.11 g/mol
InChI Key: KBGUOGFNYRJTTG-UHFFFAOYSA-N
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Description

“1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one” is a synthetic organic compound with the molecular weight of 148.11 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is “1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one” and its InChI code is "1S/C6H6F2O2/c7-6(8)5(9)4-1-2-10-3-4/h3,6H,1-2H2" . This indicates the presence of a furan ring and a difluoroethanone group in the molecule.

Scientific Research Applications

Synthesis and Radical Cyclization

Manganese(III) Acetate Mediated Synthesis : The radical cyclization of trifluoromethyl-1,3-dicarbonyl compounds with conjugated alkenes, mediated by manganese(III) acetate, leads to the formation of 3-trifluoroacetyl-4,5-dihydrofurans and 3-(dihydrofuran-2(3H)-ylidene)-1,1,1-trifluoroacetones, showcasing a method for synthesizing furan derivatives with potential application in material science and medicinal chemistry (Yılmaz & Pekel, 2005).

Palladium Iodide Catalyzed Oxidative Carbonylation : Direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives efficiently converts into furan-3-carboxylic esters, a process valuable for producing high value-added chemicals and intermediates for pharmaceuticals (Gabriele et al., 2012).

Catalyst-Free Domino Reaction : A catalyst-free domino reaction has been developed to synthesize furan derivatives, indicating a method for preparing compounds that could have applications in developing new materials or biologically active molecules (Zhao et al., 2020).

Chemical Transformations and Applications

Synthesis of Pyridazines : Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, obtained through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, has been applied to the synthesis of a series of pyridazines, highlighting the versatility of dihydrofuran derivatives in synthesizing heterocyclic compounds (Zanatta et al., 2020).

Activation of sp3 Carbon-Fluorine Bonds : The nucleophilic cyclization of 2,2-difluorohomoallylic alcohols, leading to the formation of 3-fluorinated furan derivatives, showcases a method for the introduction of fluorine into organic molecules, which is of significant interest in the development of agrochemicals and pharmaceuticals (Fujita et al., 2018).

properties

IUPAC Name

1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2/c7-6(8)5(9)4-1-2-10-3-4/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGUOGFNYRJTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one

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